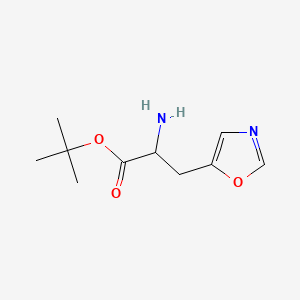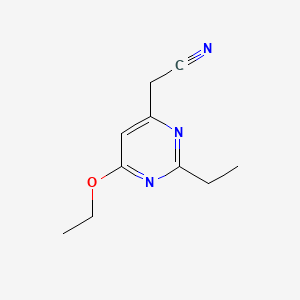
2-chloro-1H-imidazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1H-imidazole-5-sulfonyl chloride (CISCl) is an organic compound and a member of the imidazole family of compounds. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, and dyes. CISCl is also used in the production of polymers and in the manufacture of photographic films. It has a wide range of applications in the field of biochemistry and physiology, including in the study of enzyme kinetics, drug metabolism, and the production of antibodies.
Mécanisme D'action
2-chloro-1H-imidazole-5-sulfonyl chloride acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from functioning properly. It can also act as a substrate for enzymes, allowing them to catalyze a reaction. In addition, this compound can act as a competitive inhibitor of enzymes, preventing the enzyme from binding to its substrate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine, a neurotransmitter. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are important in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-1H-imidazole-5-sulfonyl chloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is readily available and relatively inexpensive. A limitation of this compound is that it is a potent inhibitor of a number of enzymes, and thus must be used with caution in experiments involving enzymes.
Orientations Futures
There are a number of potential future directions for the use of 2-chloro-1H-imidazole-5-sulfonyl chloride in scientific research. One potential direction is the use of this compound in the development of new drugs and therapies. This compound could be used to inhibit the activity of enzymes involved in the metabolism of drugs, allowing drugs to remain active for longer periods of time. Additionally, this compound could be used in the development of new antibodies, as it has been shown to be effective in the production of antibodies to specific antigens. Finally, this compound could be used in the study of enzyme kinetics, as it is a potent inhibitor of a number of enzymes.
Méthodes De Synthèse
2-chloro-1H-imidazole-5-sulfonyl chloride is synthesized by the reaction of 1H-imidazole-5-sulfonyl chloride and thionyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform and yields a white solid or powder. The product can then be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-chloro-1H-imidazole-5-sulfonyl chloride is used in a variety of scientific research applications. It is used in the study of enzyme kinetics, as it is a potent inhibitor of a number of enzymes. It is also used in the study of drug metabolism, as it can be used to inhibit the metabolism of certain drugs. In addition, this compound is used in the production of antibodies, as it can be used to generate antibodies to specific antigens.
Propriétés
IUPAC Name |
2-chloro-1H-imidazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGBHRADNAQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)




![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)
![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607906.png)

![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)

![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)
